molecular formula C15H25N3O3 B8514985 tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate

tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate

Cat. No. B8514985
M. Wt: 295.38 g/mol
InChI Key: JGWVZXQGRVTOGX-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

A homogeneous solution of tert-butyl 4-(hydroxy(1-methyl-1H-imidazol-5-yl)methyl)piperidine-1-carboxylate (32.2 g, 109 mmol; Intermediate 58: step a) in dioxane (436 mL) was treated with MnO2 (47.6 g, 547 mmol) and stirred at 100° C. under air overnight (17 hours). Since the reaction was only ˜50% complete by NMR, the reaction was cooled to room temperature, additional MnO2 (48.0 g, 552 mmol) was added and the reaction stirred under air at 100° C. for 6.5 hours, then at room temperature for 18 days. The mixture was then filtered through a pad of Celite® and the black filter cake washed with EtOAc. The crude filtrate was treated with a third portion of MnO2 (28.5 g, 327 mmol) and stirred at room temperature overnight. The reaction was then filtered as above and concentrated to provide the crude title compound as a clear dark yellow oil. The crude material was flash chromatographed with an EtOAc to 50% acetone/EtOAc gradient to provide the title compound as a clear dark yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
436 mL
Type
solvent
Reaction Step Two
Name
Quantity
47.6 g
Type
catalyst
Reaction Step Two
[Compound]
Name
crude filtrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
28.5 g
Type
catalyst
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
48 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:16]1[N:20]([CH3:21])[CH:19]=[N:18][CH:17]=1)[CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1>O1CCOCC1.O=[Mn]=O>[CH3:21][N:20]1[C:16]([C:2]([CH:3]2[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)=[O:1])=[CH:17][N:18]=[CH:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C1CCN(CC1)C(=O)OC(C)(C)C)C1=CN=CN1C
Step Two
Name
Intermediate 58
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
436 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
47.6 g
Type
catalyst
Smiles
O=[Mn]=O
Step Three
Name
crude filtrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28.5 g
Type
catalyst
Smiles
O=[Mn]=O
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
48 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. under air overnight (17 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
the reaction stirred under air at 100° C. for 6.5 hours
Duration
6.5 h
WAIT
Type
WAIT
Details
at room temperature for 18 days
Duration
18 d
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite®
WASH
Type
WASH
Details
the black filter cake washed with EtOAc
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered as above and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude title compound as a clear dark yellow oil
CUSTOM
Type
CUSTOM
Details
chromatographed with an EtOAc to 50% acetone/EtOAc gradient

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN1C=NC=C1C(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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